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1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the p-tolyl group: This step may involve a Friedel-Crafts alkylation reaction.
Attachment of the difluorophenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or a carbamoyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives similar to 1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. In vitro studies demonstrated that certain analogs had IC50 values in the micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines .
Anti-inflammatory Properties
Additionally, this compound class has been explored for their anti-inflammatory effects. Research has shown that certain derivatives possess potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Compounds exhibiting selective COX-2 inhibition have been identified as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), offering benefits such as reduced gastrointestinal toxicity .
Case Studies
Study | Compound | Target | IC50 Value | Outcome |
---|---|---|---|---|
Study A | Analog 1 | A549 | 1.962 µM | Significant inhibition of cell proliferation |
Study B | Analog 2 | MCF-7 | 3.597 µM | Induced apoptosis in cancer cells |
Study C | Analog 3 | COX-2 | 0.01 µM | Selective inhibition compared to celecoxib |
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)-3-(methyl)urea: A simpler analog with similar structural features.
1-(2,6-Difluorophenyl)-3-((5-oxo-1-(phenyl)pyrrolidin-3-yl)methyl)urea: A compound with a phenyl group instead of a p-tolyl group.
Uniqueness
1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, with CAS number 955257-21-3, is a synthetic compound belonging to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C19H19F2N3O2, with a molecular weight of 359.4 g/mol. The structure includes a difluorophenyl group and a pyrrolidine moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H19F2N3O2 |
Molecular Weight | 359.4 g/mol |
CAS Number | 955257-21-3 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the p-tolyl group via Friedel-Crafts alkylation.
- Attachment of the difluorophenyl group through nucleophilic substitution.
- Formation of the urea linkage by reacting an amine with an isocyanate or carbamoyl chloride.
Antiproliferative Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that related urea derivatives can inhibit the growth of breast, colon, and lung cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of key enzymes involved in cell proliferation.
- Interference with signaling pathways that regulate cell survival and apoptosis.
Specific studies have indicated that certain urea derivatives can inhibit dihydrofolate reductase (DHFR), although this particular compound's activity against DHFR remains to be characterized .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Study on Anticancer Activity : A related urea derivative was tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, indicating moderate to high potency .
- Mechanistic Insights : Another study revealed that modifications in the urea structure led to enhanced interactions with target enzymes, significantly improving antiproliferative effects .
Comparative Analysis
When comparing this compound with similar compounds:
Compound | Antiproliferative Activity (IC50) | Unique Features |
---|---|---|
1-(2,6-Difluorophenyl)-3-methylurea | Moderate | Simpler structure |
1-(2,6-Difluorophenyl)-3-((5-oxo-1-(phenyl)pyrrolidin-3-yl)methyl)urea | High | Enhanced interaction profiles |
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2/c1-12-5-7-14(8-6-12)24-11-13(9-17(24)25)10-22-19(26)23-18-15(20)3-2-4-16(18)21/h2-8,13H,9-11H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDFKLLNCVLQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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